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molecular formula C8H7N3 B1336117 2-(1H-pyrazol-1-yl)pyridine CAS No. 25700-11-2

2-(1H-pyrazol-1-yl)pyridine

Cat. No. B1336117
M. Wt: 145.16 g/mol
InChI Key: XXTPHXNBKRVYJI-UHFFFAOYSA-N
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Patent
US07569592B2

Procedure details

Bromine (10.8 mL, 210 mmol) in AcOH (50 mL) was added carefully to a solution of 2-(1H-pyrazol-1-yl)pyridine (11 g, 70 mmol) in AcOH (100 mL) to give a brown precipitate. After stirring at ambient temperature for 3 h, the resulting reaction mixture was poured into ice and saturated aqueous Na2SO2O5 was added until the liquid phase became clear. The precipitate was removed by filtration and recrystallized from EtOH:H2O to give 2-(4-bromo-1H-pyrazol-1-yl)pyridine as beige crystals. 1H NMR (CD3Cl, 300 MHz) δ 8.61 (1H, s), 8.42 (1H, br. s), 7.94-7.96 (1H, m), 7.84 (1H, ddd), 7.69 (1H, s), 7.21-7.28 (1H, m). MS (ESI) 225 (M+H)+
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2SO2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N:3]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[N:4]1>CC(O)=O>[Br:1][C:6]1[CH:5]=[N:4][N:3]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
10.8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
11 g
Type
reactant
Smiles
N1(N=CC=C1)C1=NC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Na2SO2O5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown precipitate
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
ADDITION
Type
ADDITION
Details
was added until the liquid phase
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=NN(C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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